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Compound of Interest

2-Bromo-4,5-
Compound Name:
dimethoxyphenethylamine

Cat. No.: B2812466

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for the analytical reference standard, 2-Bromo-4,5-dimethoxyphenethylamine. The
document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), alongside comprehensive experimental protocols
for these analytical techniques. This guide is intended to support research, forensic analysis,
and pharmacological investigations involving this compound.

Spectroscopic and Spectrometric Data

The following sections present the key spectroscopic and spectrometric data for 2-Bromo-4,5-
dimethoxyphenethylamine, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-Bromo-
4,5-dimethoxyphenethylamine. The proton (*H) and carbon-13 (33C) NMR spectra exhibit
characteristic signals corresponding to the unique hydrogen and carbon atoms within the
molecule. The chemical shifts (d) are reported in parts per million (ppm) and referenced to a
standard.
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Table 1: *H and 3C NMR Spectral Data for 2-Bromo-4,5-dimethoxyphenethylamine (Solvent:
CDCls)[1]

1H NMR Data 13C NMR Data

Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
6.99 (s, 1H) Aromatic H 149.0 Aromatic C-O
6.70 (s, 1H) Aromatic H 148.1 Aromatic C-O
3.86 (s, 3H) Methoxy (-OCHs) 131.0 Aromatic C
3.84 (s, 3H) Methoxy (-OCH3) 114.9 Aromatic C-H
2.98 (t, 2H) -CHz- 114.2 Aromatic C-H
2.74 (t, 2H) -CHz- 113.8 Aromatic C-Br
1.45 (s, 2H) Amine (-NHz) 56.2 Methoxy C
56.1 Methoxy C

42.1 -CH2-

38.6 -CH2-

Note: s = singlet, t = triplet. Spectral data may vary slightly depending on the solvent and
experimental conditions.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present
in a molecule. The IR spectrum of 2-Bromo-4,5-dimethoxyphenethylamine displays
characteristic absorption bands corresponding to its primary amine, ether, and aromatic
functionalities.

Table 2: Characteristic IR Absorption Bands for 2-Bromo-4,5-dimethoxyphenethylamine[1]
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Wavenumber (cm~?)

Vibration Type

Functional Group

3400-3300 N-H stretch Primary Amine (-NHz2)
3100-3000 C-H stretch Aromatic C-H

2950-2850 C-H stretch Aliphatic C-H (-CHz, -OCH5)
1620-1580 C=C stretch Aromatic Ring

1515-1450 C=C stretch Aromatic Ring

1250-1200 C-O stretch Aryl Ether

1050-1020 C-O stretch Aryl Ether

850-750 C-H bend Aromatic Ring

700-600 C-Br stretch Aryl Bromide

Mass Spectrometry (MS)

Mass spectrometry is employed for determining the molecular weight and elemental

composition of a compound, as well as for structural elucidation based on fragmentation

patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the

analysis of phenethylamines.

Table 3: Mass Spectrometry Data for 2-Bromo-4,5-dimethoxyphenethylamine

Parameter Value Source
Molecular Formula C10H14BrNO:2 [2]
Molecular Weight 260.13 g/mol [2]

Major Fragment lons (m/z)

To be determined from spectral

data

lonization Mode

Electron lonization (EI)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/product/b2812466?utm_src=pdf-body
https://www.caymanchem.com/product/29386/2-bromo-4-5-dimethoxyphenethylamine-hydrochloride
https://www.caymanchem.com/product/29386/2-bromo-4-5-dimethoxyphenethylamine-hydrochloride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2812466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following sections provide detailed methodologies for the key experiments cited in this
guide.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4,5-
dimethoxyphenethylamine in 0.5-0.7 mL of CDCIs in a clean, dry vial.

o Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

e Internal Standard: Add a small drop of TMS to the NMR tube to serve as a reference ( 0.00
ppm).

e Acquisition: Place the NMR tube in the spectrometer's probe.

e 'H NMR Acquisition:
o Tune and shim the spectrometer for optimal magnetic field homogeneity.
o Acquire the *H NMR spectrum using a standard single-pulse experiment.

o Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:
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o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

o Typical parameters: spectral width of O to 220 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans depending on the sample
concentration.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

Phase correct the resulting spectra.

o

Apply a baseline correction.

[¢]

Reference the spectra to the TMS signal at 0.00 ppm.

[¢]

Integrate the signals in the *H spectrum and pick the peaks in both *H and 13C spectra.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the
molecule.

Instrumentation:

e Fourier Transform Infrared (FTIR) Spectrometer

o Sample holder (e.g., KBr pellet press or Attenuated Total Reflectance (ATR) accessory)
o Potassium bromide (KBr), spectroscopic grade (for pellet method)

Procedure (KBr Pellet Method):

e Sample Preparation: Grind a small amount (1-2 mg) of 2-Bromo-4,5-
dimethoxyphenethylamine with approximately 100-200 mg of dry KBr powder in an agate
mortar until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.
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e Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire
a background spectrum. This will be subtracted from the sample spectrum to remove
contributions from atmospheric water and carbon dioxide.

o Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and
acquire the IR spectrum.

o Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm~! with a resolution of
4 cm~1, Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to yield the final IR spectrum. Identify and label the characteristic
absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum for
identification and molecular weight determination.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Capillary column (e.g., DB-5ms or equivalent)

Autosampler

Helium carrier gas
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Bromo-4,5-dimethoxyphenethylamine
(e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.

e GC Method Setup:

o Injector: Set the injector temperature to 250-280°C. Use a split or splitless injection mode.
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o Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C),
holds for a few minutes, then ramps up to a higher temperature (e.g., 280-300°C) to
ensure elution of the compound.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

e MS Method Setup:

o lon Source: Use Electron lonization (El) at 70 eV. Set the ion source temperature to
230°C.

o Mass Analyzer: Scan a mass range appropriate for the compound and its expected
fragments (e.g., m/z 40-550).

o Transfer Line: Set the transfer line temperature to 280°C to prevent condensation.
e Analysis: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
o Data Acquisition and Analysis:

o Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak
corresponding to 2-Bromo-4,5-dimethoxyphenethylamine.

o Analyze the mass spectrum to identify the molecular ion peak and the characteristic
fragmentation pattern. Compare the obtained spectrum with library spectra for
confirmation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 2-Bromo-4,5-dimethoxyphenethylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 2-
Bromo-4,5-dimethoxyphenethylamine: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2812466#spectroscopic-data-
nmr-ir-ms-of-2-bromo-4-5-dimethoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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